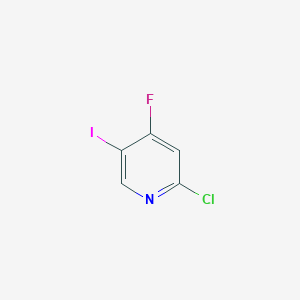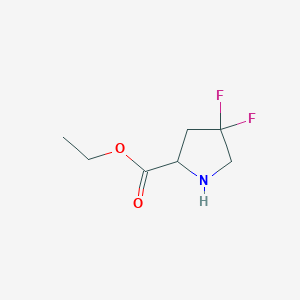
Ethyl 4,4-difluoropyrrolidine-2-carboxylate
描述
Ethyl 4,4-difluoropyrrolidine-2-carboxylate is a chemical compound with the molecular formula C7H11F2NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two fluorine atoms at the 4-position of the pyrrolidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,4-difluoropyrrolidine-2-carboxylate typically involves the fluorination of a pyrrolidine precursor. One common method includes the reaction of ethyl pyrrolidine-2-carboxylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents like dichloromethane, at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis .
化学反应分析
Types of Reactions
Ethyl 4,4-difluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Products with nucleophiles replacing fluorine atoms.
Reduction: Ethyl 4,4-difluoropyrrolidine-2-methanol.
Oxidation: 4,4-difluoropyrrolidin-2-one.
科学研究应用
Ethyl 4,4-difluoropyrrolidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
作用机制
The mechanism of action of ethyl 4,4-difluoropyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.
相似化合物的比较
Similar Compounds
Ethyl pyrrolidine-2-carboxylate: Lacks the fluorine atoms, making it less stable and less lipophilic.
4,4-Difluoropyrrolidine-2-carboxylic acid: The carboxylic acid analog, which is more polar and less permeable through biological membranes.
Uniqueness
Ethyl 4,4-difluoropyrrolidine-2-carboxylate is unique due to the presence of fluorine atoms, which impart distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets .
属性
IUPAC Name |
ethyl 4,4-difluoropyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c1-2-12-6(11)5-3-7(8,9)4-10-5/h5,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLAUYQBQWITGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


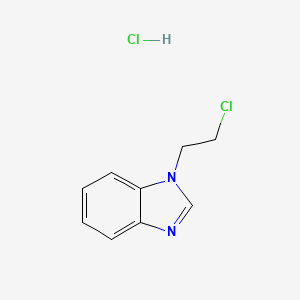

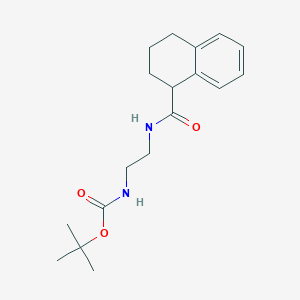
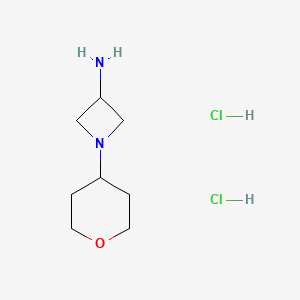
![[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1432248.png)
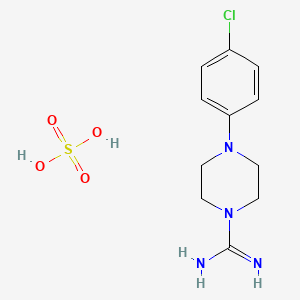
![1-[3-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B1432251.png)
![3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432252.png)
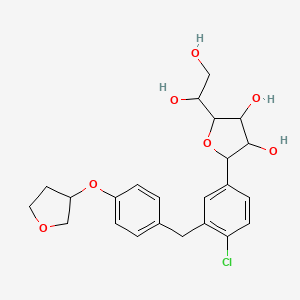
![N-[[(2-hydroxy-1,1-dimethylethyl)amino]thioxomethyl]Benzamide](/img/structure/B1432254.png)

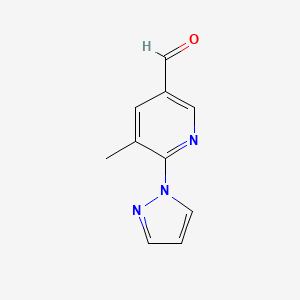
![[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1432259.png)
